7-amino-3-oxabicyclo[3.3.1]nonan-9-one hydrochloride
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Overview
Description
7-amino-3-oxabicyclo[331]nonan-9-one hydrochloride is a chemical compound with the molecular formula C8H14ClNO2 It is a bicyclic compound containing an oxabicyclo structure, which is a fused ring system with an oxygen atom incorporated into one of the rings
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 7-amino-3-oxabicyclo[3.3.1]nonan-9-one hydrochloride typically involves the following steps:
Formation of the bicyclic core: The initial step involves the formation of the bicyclic core structure through a Diels-Alder reaction between a suitable diene and dienophile.
Introduction of the amino group: The amino group is introduced through a nucleophilic substitution reaction, where an appropriate amine is reacted with the bicyclic core.
Oxidation and cyclization: The final steps involve oxidation and cyclization reactions to form the oxabicyclo structure and the ketone group.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening of reaction conditions, and the use of catalysts to improve yield and efficiency.
Chemical Reactions Analysis
Types of Reactions
7-amino-3-oxabicyclo[3.3.1]nonan-9-one hydrochloride undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form different oxidation states of the bicyclic core.
Reduction: Reduction reactions can be used to modify the ketone group to an alcohol.
Substitution: The amino group can undergo substitution reactions with various electrophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are used.
Substitution: Electrophiles such as alkyl halides and acyl chlorides are commonly used in substitution reactions.
Major Products Formed
The major products formed from these reactions include:
Oxidation: Oxidized derivatives of the bicyclic core.
Reduction: Alcohol derivatives of the compound.
Substitution: Various substituted derivatives depending on the electrophile used.
Scientific Research Applications
7-amino-3-oxabicyclo[3.3.1]nonan-9-one hydrochloride has several scientific research applications, including:
Chemistry
Synthesis of complex molecules: The compound is used as a building block in the synthesis of more complex molecules due to its unique bicyclic structure.
Biology
Enzyme inhibitors: It is studied for its potential as an enzyme inhibitor, particularly in the inhibition of enzymes involved in metabolic pathways.
Medicine
Drug development: The compound is investigated for its potential therapeutic properties, including its use as a precursor in the synthesis of pharmaceutical agents.
Industry
Material science: It is explored for its potential use in the development of new materials with unique properties.
Mechanism of Action
The mechanism of action of 7-amino-3-oxabicyclo[3.3.1]nonan-9-one hydrochloride involves its interaction with specific molecular targets and pathways. The compound can act as an enzyme inhibitor by binding to the active site of the enzyme, thereby preventing the enzyme from catalyzing its substrate. The exact molecular targets and pathways involved depend on the specific application and the biological system being studied.
Comparison with Similar Compounds
Similar Compounds
9-Methyl-3-oxa-9-azabicyclo[3.3.1]nonan-7-one: This compound has a similar bicyclic structure but with a methyl group and an azabicyclo moiety.
9-Oxabicyclo[3.3.1]nonane: This compound shares the oxabicyclo structure but lacks the amino and ketone groups.
Uniqueness
7-amino-3-oxabicyclo[331]nonan-9-one hydrochloride is unique due to the presence of both an amino group and a ketone group within the bicyclic structure
Properties
CAS No. |
2624138-98-1 |
---|---|
Molecular Formula |
C8H14ClNO2 |
Molecular Weight |
191.7 |
Purity |
95 |
Origin of Product |
United States |
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